Hdac6-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-10 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-10 typically involves the use of benzohydroxamates, which selectively inhibit HDAC6 . The synthetic route includes the preparation of benzohydroxamate derivatives through a series of chemical reactions, including acylation, reduction, and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities.
Scientific Research Applications
Hdac6-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mechanism of Action
Hdac6-IN-10 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated proteins such as α-tubulin and HSP90 . This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The molecular targets and pathways involved include the Hsp90-HSF1 complex, which regulates gene transcription and protein stability .
Comparison with Similar Compounds
Hdac6-IN-10 is unique compared to other HDAC inhibitors due to its selective inhibition of HDAC6. Similar compounds include:
Mercaptoacetamides: These compounds also selectively inhibit HDAC6 and have shown promise in treating chronic diseases.
Fluoroalkyl-oxadiazoles: Another class of selective HDAC6 inhibitors with low potential for toxicities.
This compound stands out due to its specific targeting of HDAC6 and its potential therapeutic applications in a wide range of diseases.
Biological Activity
Hdac6-IN-10 is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in various cellular processes, including immune response regulation, cell motility, and tumor progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of HDAC6
HDAC6 is unique among histone deacetylases due to its dual catalytic domains and its primary localization in the cytoplasm. It is known for deacetylating non-histone proteins such as α-tubulin and plays a critical role in the cellular response to stress and inflammation . The enzyme's activity has been linked to several diseases, including cancer and neurodegenerative disorders .
This compound inhibits HDAC6 with high selectivity, leading to increased acetylation of its substrates. This inhibition affects various signaling pathways, particularly those involving the STAT3 transcription factor, which is crucial for IL-10 production in antigen-presenting cells (APCs) and modulates immune responses .
Key Mechanisms:
- Inhibition of IL-10 Production : Disruption of HDAC6 leads to decreased IL-10 production by APCs, promoting T-cell activation and potentially enhancing anti-tumor immunity .
- Impact on Cytoskeletal Dynamics : By affecting α-tubulin acetylation, this compound alters cell motility and adhesion properties, which can influence tumor metastasis .
- Regulation of Protein Aggregation : HDAC6 is involved in the degradation of misfolded proteins; thus, its inhibition may enhance the accumulation of these proteins, relevant in neurodegenerative conditions .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies
- Cancer Therapy : In preclinical models, this compound has shown efficacy comparable to standard chemotherapeutics like paclitaxel. Its selective inhibition promotes apoptosis in transformed cells without affecting normal cell viability .
- Immune Modulation : Research indicates that inhibiting HDAC6 can shift the immune response towards a more pro-inflammatory state by reducing IL-10 levels. This effect has been observed in models related to autoimmune diseases and cancer immunotherapy .
- Neurodegenerative Diseases : The role of HDAC6 in degrading misfolded proteins suggests that its inhibition could exacerbate conditions like Alzheimer’s disease. However, targeted therapy using inhibitors like this compound may be beneficial in specific contexts where enhancing protein aggregation could aid in cellular signaling or stress responses .
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[(3R)-3-(1H-indol-3-ylmethyl)-2,5-dioxopiperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1 |
InChI Key |
OUWQFNHQQZCXTJ-GOSISDBHSA-N |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.